Bienvenue dans la boutique en ligne BenchChem!

4-[(4-Chloropyrimidin-2-yl)methyl]morpholine

Physicochemical profiling Linker chemistry Drug-likeness

4-[(4-Chloropyrimidin-2-yl)methyl]morpholine (CAS 1093880-86-4, molecular formula C₉H₁₂ClN₃O, molecular weight 213.66 g/mol) is a heterocyclic building block belonging to the morpholinopyrimidine class. This compound features a 4-chloropyrimidine core linked via a methylene spacer to a morpholine ring—a structural arrangement that distinguishes it from directly coupled morpholinopyrimidine analogs.

Molecular Formula C9H12ClN3O
Molecular Weight 213.67
CAS No. 1093880-86-4
Cat. No. B3010697
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-[(4-Chloropyrimidin-2-yl)methyl]morpholine
CAS1093880-86-4
Molecular FormulaC9H12ClN3O
Molecular Weight213.67
Structural Identifiers
SMILESC1COCCN1CC2=NC=CC(=N2)Cl
InChIInChI=1S/C9H12ClN3O/c10-8-1-2-11-9(12-8)7-13-3-5-14-6-4-13/h1-2H,3-7H2
InChIKeyRUHFNOHWLNSJCV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-[(4-Chloropyrimidin-2-yl)methyl]morpholine (CAS 1093880-86-4): A Differentiated Chloropyrimidine Building Block for Kinase-Focused Medicinal Chemistry


4-[(4-Chloropyrimidin-2-yl)methyl]morpholine (CAS 1093880-86-4, molecular formula C₉H₁₂ClN₃O, molecular weight 213.66 g/mol) is a heterocyclic building block belonging to the morpholinopyrimidine class [1]. This compound features a 4-chloropyrimidine core linked via a methylene spacer to a morpholine ring—a structural arrangement that distinguishes it from directly coupled morpholinopyrimidine analogs. The 4-chloro substituent serves as a synthetic handle for nucleophilic aromatic substitution (SNAr) and cross-coupling reactions, while the morpholinomethyl moiety provides conformational flexibility and modulates physicochemical properties relevant to CNS drug-likeness. The morpholinopyrimidine scaffold is a well-validated pharmacophore for kinase inhibition, particularly within the PI3K/Akt/mTOR and JAK/STAT signaling pathways [2]. This compound is cataloged as a research chemical and drug impurity reference standard, primarily serving pharmaceutical R&D and process chemistry applications [3].

Why 4-[(4-Chloropyrimidin-2-yl)methyl]morpholine Cannot Be Replaced by Common Morpholinopyrimidine Analogs in Drug Discovery Programs


In morpholinopyrimidine-based kinase inhibitor programs, the position and nature of the linker between the pyrimidine core and the morpholine ring critically determine both synthetic versatility and biological outcome. The target compound incorporates a methylene (–CH₂–) bridge between the pyrimidine C2 position and the morpholine nitrogen, whereas its closest commercially prevalent analog, 4-(4-chloropyrimidin-2-yl)morpholine (CAS 24192-96-9), features a direct C–N bond at the same position . This one-atom difference is not trivial: the methylene spacer introduces an additional degree of rotational freedom, alters the pKa of the morpholine nitrogen (tertiary amine vs. directly conjugated secondary amine character), and changes the vector of the morpholine ring relative to the pyrimidine plane. In structure-activity relationship (SAR) campaigns, these geometric and electronic perturbations translate into measurable differences in kinase selectivity profiles, as demonstrated by morpholinopyrimidine-based PI3K inhibitors where subtle linker modifications yielded 1.5–3-fold potency variations against PI3K isoforms [1]. Furthermore, the 4-chloro substituent on the pyrimidine ring is the primary site for diversification via SNAr or metal-catalyzed cross-coupling; altering the substitution pattern at C2 simultaneously changes both the synthetic strategy and the final SAR. Generic substitution with in-class compounds lacking the methylene bridge, or bearing alternative C4 substituents, risks disrupting the intended synthetic route and compromising the structure-activity relationship established for the downstream target molecule. Without direct comparative data for the specific compound, procurement decisions must weigh the documented role of this exact intermediate in patented JAK inhibitor synthesis routes against the unvalidated use of non-identical analogs.

Quantitative Differentiation Evidence for 4-[(4-Chloropyrimidin-2-yl)methyl]morpholine (CAS 1093880-86-4) Against Closest Structural Analogs


Physicochemical Property Differentiation: Methylene Bridge vs. Direct C–N Linkage at Pyrimidine C2

The target compound (MW 213.66, XLogP3-AA 0.7, TPSA 38.3 Ų, H-bond acceptor count 4, rotatable bond count 2) differs from 4-(4-chloropyrimidin-2-yl)morpholine (MW 199.64) by a +14.02 Da mass increment and one additional rotatable bond due to the methylene bridge [1][2]. The increased molecular weight and rotatable bond count predict moderately altered pharmacokinetic properties for final drug candidates derived from each intermediate: the methylene bridge generally correlates with improved aqueous solubility and CNS penetration potential compared to directly conjugated morpholinopyrimidines, though this is a class-level inference [3].

Physicochemical profiling Linker chemistry Drug-likeness

Synthetic Provenance: Documented Use as a Discrete Intermediate in Patented JAK Inhibitor Synthesis

The target compound is explicitly prepared as a discrete intermediate in Example 45, Step 1 of US Patent 8,367,706 B2 ('Inhibitors of Janus Kinases'), via reductive amination of 4-chloropyrimidine-2-carbaldehyde (2 g, 14.03 mmol) with morpholine (1.467 mL, 16.84 mmol) [1]. This establishes the compound as a specific, patent-documented building block in a JAK inhibitor program—a pedigree that generic chloropyrimidine alternatives cannot claim. The 4-chloro substituent is subsequently elaborated via nucleophilic aromatic substitution to introduce the kinase-binding pharmacophore, while the morpholinomethyl group at C2 remains intact as a solubility- and conformation-modulating element in the final bioactive molecule.

JAK kinase inhibitors Patent-protected intermediates Reductive amination

Linker-Dependent Kinase Selectivity: Class-Level Evidence from Morpholinopyrimidine PI3K Inhibitor SAR

In a systematic SAR study of trisubstituted morpholinopyrimidines as PI3K inhibitors, compounds bearing different linkers and substitution patterns at the pyrimidine C2 and C4 positions displayed 1.5–3-fold differences in PI3K inhibitory potency relative to the reference inhibitor ZSTK474 [1]. While this study did not include the specific target compound, it establishes a class-level principle: the nature and position of the morpholine–pyrimidine linkage materially affects kinase binding affinity. In a separate study, morpholinopyrimidine-5-carbonitriles designed as dual PI3K/mTOR inhibitors exhibited apoptosis-inducing activity that was highly sensitive to the substitution pattern at the pyrimidine core [2]. These findings collectively support the inference that the methylene-bridged morpholinomethyl motif at C2 in the target compound will produce a distinct kinase selectivity fingerprint compared to directly C2-attached morpholine analogs or C4-morpholine regioisomers.

PI3K/mTOR inhibition Kinase selectivity Linker SAR

Chlorine Positional Isomer Differentiation: C4-Cl vs. C2-Cl vs. C5-Cl Pyrimidine Reactivity

The chlorine atom at the pyrimidine C4 position in the target compound is electronically activated for nucleophilic aromatic substitution (SNAr) due to the electron-withdrawing effect of both adjacent ring nitrogens and the para-relationship to N1. Kinetic studies on chloropyrimidine systems demonstrate that 4-chloropyrimidines undergo SNAr with morpholine approximately 10²–10³ times faster than the corresponding 2-chloropyrimidine isomers under identical conditions [1]. This differential reactivity is crucial for synthetic planning: the target compound's C4-Cl is the intended diversification point, while the C2-morpholinomethyl group remains a stable, non-leaving substituent. In contrast, 2-chloropyrimidine-based building blocks position the reactive chlorine at the site occupied by the morpholinomethyl group in the target compound, fundamentally altering the synthetic strategy and the regiochemical outcome of subsequent elaborations.

Nucleophilic aromatic substitution Cross-coupling reactivity Regioselectivity

Optimal Research and Industrial Application Scenarios for 4-[(4-Chloropyrimidin-2-yl)methyl]morpholine (CAS 1093880-86-4)


JAK Kinase Inhibitor Lead Optimization Programs Requiring Fidelity to Patent-Documented Synthetic Routes

Organizations prosecuting JAK1/JAK2/JAK3/TYK2 inhibitor programs that rely on the synthetic methodology disclosed in US 8,367,706 B2 should procure this exact intermediate to ensure fidelity to the validated route. The target compound serves as the penultimate intermediate in Example 45, wherein the 4-chloro substituent is subsequently displaced with an aniline or amine pharmacophore to generate the final JAK inhibitor [1]. Using a structurally similar but non-identical intermediate (e.g., a C2-direct morpholine analog) would alter the reaction conditions, potentially reduce yield, and introduce uncharacterized impurities that complicate regulatory documentation. This compound's documented role in a patented JAK inhibitor synthesis also supports its use in freedom-to-operate analyses and process validation studies.

SAR Exploration of Linker Geometry in Morpholinopyrimidine Kinase Inhibitors

Medicinal chemistry teams investigating the impact of linker length and geometry on kinase selectivity should use this compound as the methylene-bridged scaffold entry point. The target compound, with its C2–CH₂–morpholine architecture, occupies a distinct position in the linker SAR matrix relative to directly coupled morpholinopyrimidines (e.g., CAS 24192-96-9) and extended ethylene-linked analogs. Class-level evidence from PI3K inhibitor programs demonstrates that linker modifications in this scaffold class produce 1.5–3-fold shifts in inhibitory potency [2]. Systematic variation of the linker using this compound as the starting point enables the identification of optimal geometry for a given kinase target.

Drug Impurity Reference Standard for Process Development and Quality Control

The compound is explicitly cataloged for use as a drug impurity reference standard and research reagent [3]. In the manufacture of morpholinopyrimidine-based APIs, this compound may arise as a process-related impurity or degradation product when the morpholinomethyl moiety is present in the final drug substance. Procuring a characterized, high-purity standard (≥97% purity available from commercial suppliers) enables the development and validation of HPLC/LC-MS methods for impurity monitoring, supporting ICH Q3A/Q3B compliance in pharmaceutical quality control.

Building Block for Diversity-Oriented Synthesis of Chloropyrimidine Libraries

The dual functionality—an electrophilic C4-Cl center for SNAr/cross-coupling and a tertiary amine morpholine for further derivatization (alkylation, oxidation, salt formation)—makes this compound a versatile entry point for diversity-oriented synthesis. The computed physicochemical profile (MW 213.66, XLogP3-AA 0.7, TPSA 38.3 Ų) places derived compounds within favorable oral drug-like chemical space [4]. The morpholinomethyl group contributes to aqueous solubility and may enhance CNS penetration of final compounds, positioning this building block as particularly suitable for CNS-accessible kinase inhibitor libraries.

Quote Request

Request a Quote for 4-[(4-Chloropyrimidin-2-yl)methyl]morpholine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.